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molecular formula C17H13NO2 B186883 3-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 43071-45-0

3-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B186883
M. Wt: 263.29 g/mol
InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906193B2

Procedure details

A solution of isatin (5.00 g, 34.0 mmol), propiophenone (5.47 g, 5.43 mL, 40.8 mmol), and potassium hydroxide pellets (6.73 g, 102 mmol) in ethanol (40 mL) was stirred at reflux for 23 h. After cooling, the solvent was removed in vacuo to give a brown residue. The residue was dissolved in water (75 mL) and washed with diethyl ether (4×100 mL). The aqueous layer was cooled by the addition of ice (˜50 g) and acidified to pH˜1 via dropwise addition of concentrated HCl with stirring. A solid precipitate was collected by filtration, washed with water and dried to provide the title compound as a yellowish-tan solid (7.59 g, 85%), which was used without further purification. MS (API+): M+1: 264 (45%), 220 (100); %); 1H NMR (300 MHz, DMSO-d6) d 2.39 (s, 3H), 7.49-7.57 (m, 3H), 7.59-7.72 (m, 7.76-7.84 (m, 2H), 8.06 (d, J=8.5 Hz, 1H), 14.20 (v br s, 1H, exchangeable).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[C:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=O)[CH2:13][CH3:14].[OH-:22].[K+]>C(O)C.O>[CH3:14][C:13]1[C:12]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:1][C:11]2[C:6]([C:4]=1[C:2]([OH:22])=[O:3])=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
5.43 mL
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 h
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown residue
WASH
Type
WASH
Details
washed with diethyl ether (4×100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled by the addition of ice (˜50 g)
ADDITION
Type
ADDITION
Details
acidified to pH˜1 via dropwise addition of concentrated HCl
FILTRATION
Type
FILTRATION
Details
A solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.59 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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